![molecular formula C14H14BrNO2 B1259368 2-bromo-N-[2-(7-hydroxy-1-naphthalenyl)ethyl]acetamide](/img/structure/B1259368.png)
2-bromo-N-[2-(7-hydroxy-1-naphthalenyl)ethyl]acetamide
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Overview
Description
2-bromo-N-[2-(7-hydroxy-1-naphthalenyl)ethyl]acetamide is a member of naphthols.
Scientific Research Applications
Crystal Structure and Conformation
The crystal structure of a similar compound, N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, reveals insights into the conformational characteristics of these types of compounds. It exhibits a planar naphthalene ring with a staggered methoxy substituent and a side chain oriented parallel to the aromatic groups, different from melatonin's fully extended conformation (Tinant, Declercq, Poupaert, Yous, & Lesieur, 1994).
Anti-Parkinson's Activity
Novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives have shown significant anti-Parkinson's activity. These compounds exhibited potent free radical scavenging activity and were effective in the 6-Hydroxydopamine lesioned rat model, suggesting potential therapeutic applications in anti-Parkinson's pharmacology (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).
Anticancer Screening
In cancer research, derivatives of 2-[5-(1-formyl-naphthalen-2-yloxymethyl)-[1,2,3]triazole-1-yl]-substituted phenyl acetamides have been synthesized and evaluated for anticancer activity. Some of these molecules showed potent inhibitory activities in various cancer cell lines, including CNS, Melanoma, and Breast cancer (Dhuda, Kapadiya, Ladva, Jivani, & Modha, 2021).
Anti-Angiogenic Activity
N-Hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a compound with structural similarities, has been identified as a potent inhibitor of aminopeptidase N and exhibits anti-angiogenic activity. This highlights the potential for related compounds in inhibiting angiogenesis, which is crucial in cancer treatment (Lee, Shim, Jung, Lee, & Kwon, 2005).
properties
Molecular Formula |
C14H14BrNO2 |
---|---|
Molecular Weight |
308.17 g/mol |
IUPAC Name |
2-bromo-N-[2-(7-hydroxynaphthalen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C14H14BrNO2/c15-9-14(18)16-7-6-11-3-1-2-10-4-5-12(17)8-13(10)11/h1-5,8,17H,6-7,9H2,(H,16,18) |
InChI Key |
YNIMWJBLZMGERM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)CCNC(=O)CBr |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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